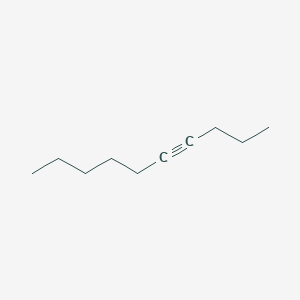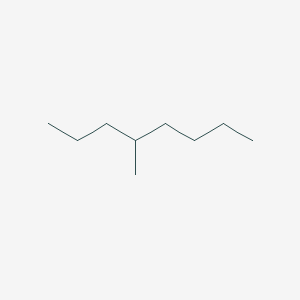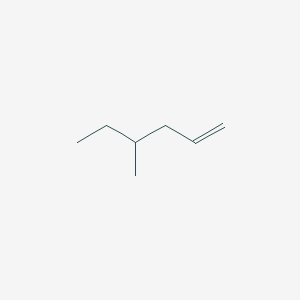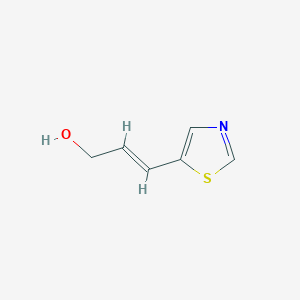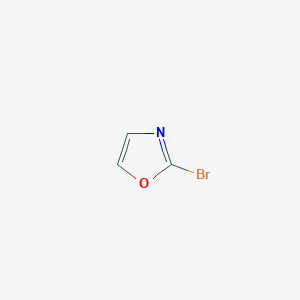
2-溴噁唑
描述
2-Bromooxazole is a chemical compound with the CAS Number: 125533-82-6 and a linear formula of C3H2BrNO . It has a molecular weight of 147.96 .
Synthesis Analysis
The synthesis of 2-Bromooxazole and similar compounds often begins with readily available starting materials. For instance, one approach to synthesizing a bromo-substituted oxazole derivative involves 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) . This method relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
Molecular Structure Analysis
The molecular structure of 2-Bromooxazole is represented by the InChI code: 1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 166.2±23.0 °C at 760 mmHg, and a vapor pressure of 2.4±0.3 mmHg at 25°C .
Physical And Chemical Properties Analysis
2-Bromooxazole has a molar refractivity of 24.3±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 9.6±0.5 10-24 cm3 . It has a LogP of 1.34, indicating its lipophilicity .
科学研究应用
Chemical Properties
“2-Bromooxazole” is a chemical compound with the molecular formula C3H2BrNO and a molecular weight of 147.96 . It is typically stored in an inert atmosphere and at temperatures below -20°C .
Safety Information
When handling “2-Bromooxazole”, it’s important to note that it has several hazard statements including H227, H315, H319, and H335 . Precautionary measures should be taken when handling this compound .
Synthesis of Derivatives
“2-Bromooxazole” is used in the synthesis of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives . These derivatives could have potential applications in various fields of research.
作用机制
Target of Action
This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom . Oxazoles are known to have diverse biological activities, but the specific targets of 2-Bromooxazole remain to be identified.
Mode of Action
Oxazoles, in general, are known to interact with various biological targets through hydrogen bonding, dipole interactions, and π-stacking . The bromine atom in 2-Bromooxazole could potentially enhance these interactions due to its electronegativity and size.
Pharmacokinetics
The compound’s molecular weight (14796 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da are generally well-absorbed .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere and under -20°c for optimal stability .
属性
IUPAC Name |
2-bromo-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPNSOKVRTPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565645 | |
| Record name | 2-Bromo-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromooxazole | |
CAS RN |
125533-82-6 | |
| Record name | 2-Bromo-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-bromooxazole a useful building block for synthesizing diverse oxazole derivatives?
A1: 2-Bromooxazole serves as a valuable starting material for synthesizing various substituted oxazoles via palladium-catalyzed Suzuki coupling reactions. The bromine atom acts as a leaving group, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the oxazole ring. []
Q2: What are the advantages of using Suzuki coupling for functionalizing oxazoles compared to traditional methods?
A2: Traditional methods for synthesizing substituted oxazoles often rely on condensation reactions requiring harsh conditions and multi-step syntheses of precursors. Suzuki coupling offers a milder and more efficient approach, allowing for late-stage diversification of the oxazole core. This strategy enables the rapid generation of diverse oxazole libraries, which is particularly beneficial for drug discovery efforts. []
Q3: Are there any limitations to using 2-bromooxazole in Suzuki couplings?
A3: While the paper primarily focuses on 2-phenyl-4-trifloyloxazole, it does mention previous work utilizing 2-bromooxazole in Suzuki couplings. [] Further research might be needed to fully explore potential limitations of 2-bromooxazole in these reactions, such as its reactivity with different boronic acid partners or potential side reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






